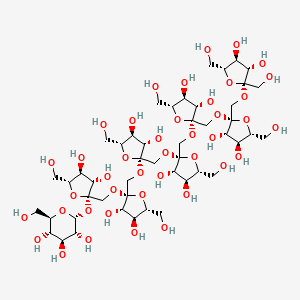

Fructo-oligosaccharide DP8/GF7

Overview

Description

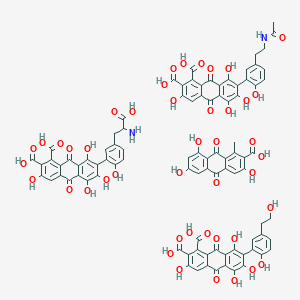

Fructo-oligosaccharide DP8/GF7, also known as this compound, is a useful research compound. Its molecular formula is C48H82O41 and its molecular weight is 1315.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1314.4331520 g/mol and the complexity rating of the compound is 2260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Production and Kinetic Studies

Fructo-oligosaccharides (FOS) like DP8/GF7 are produced through enzymatic reactions. Jung et al. (1989) investigated the production of FOS at 55°C and pH 5.5 using fructosyltransferase, revealing a series of disproportionation reactions (Jung et al., 1989). This study offers insights into the enzymatic processes involved in FOS production.

Prebiotic Effects in Human Health

Short-chain FOS, like GF7, are known for their prebiotic effects. Bouhnik et al. (1999) demonstrated that these oligosaccharides specifically promote the growth of bifidobacteria in the human colon (Bouhnik et al., 1999). This research highlights the beneficial impact of FOS on gut microbiota.

Physicochemical Properties and Stability

The physicochemical properties and stability of FOS are essential for their applications. Hirayama et al. (1993) noted that FOS like DP8/GF7 are stable at neutral pH and temperatures up to 140 °C (Hirayama et al., 1993). This stability makes them suitable for various food and feed applications.

Bifidogenic Nature and Health Benefits

Research by Roberfroid et al. (1998) showed the bifidogenic nature of fructo-oligosaccharides, classifying them as biobiotics due to their selective fermentation by intestinal bacteria (Roberfroid et al., 1998). Such properties are essential for their use as health-promoting ingredients in food products.

Technological Applications in Food and Feed

Martins et al. (2019) detailed the general outlines for the production of FOS, focusing on technological aspects and applications in food and feedstuffs (Martins et al., 2019). This review provides a comprehensive understanding of the industrial applications of FOS like DP8/GF7.

Health Improvement and Intestinal Flora Regulation

Hidaka et al. (1991) reviewed the health benefits of fructo-oligosaccharides, including their role in improving intestinal flora and blood lipid composition (Hidaka et al., 1991). This research supports the use of FOS in functional foods aimed at health improvement.

Stability During Storage and Processing

The study by Ishiguro et al. (2010) on the variation of FOS in burdock root under different temperatures provides insights into the stability of these compounds during storage and processing (Ishiguro et al., 2010). Understanding these dynamics is crucial for maintaining the efficacy and quality of FOS in various applications.

Advanced Production Techniques

Burghardt et al. (2019) described the synthesis of FOS using a cell-free crude enzyme solution, highlighting the advanced techniques employed in FOS production (Burghardt et al., 2019). Such innovations are significant for scaling up production and improving efficiency.

Mechanism of Action

Target of Action

Fructo-oligosaccharide DP8/GF7, also known as FOS, primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria . These bacteria, including bifidobacteria and lactobacilli, are known to have a general positive health effect .

Mode of Action

FOS interacts with its targets, the gut bacteria, by serving as a prebiotic . Prebiotics are substances that induce the growth or activity of microorganisms that contribute to the well-being of their host. The gut bacteria ferment FOS into short-chain fatty acids (SCFAs) and modulate bile acids, both of which interact with host metabolism .

Biochemical Pathways

The fermentation of FOS by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate . These SCFAs play various roles in the host metabolism, including the regulation of glucose homeostasis . Furthermore, the modulation of bile acids by the gut bacteria also impacts lipid metabolism .

Pharmacokinetics

Instead, it reaches the colon intact where it is fermented by the gut bacteria .

Result of Action

The fermentation of FOS by gut bacteria has several effects at the molecular and cellular levels. It leads to a decrease in fasting blood glucose levels, regardless of the metabolic status (healthy, obese, or diabetic) and diet (low-fat or high-fat) of the host . This reduction is linear with the dose of FOS . Fasting insulin levels also decrease linearly with FOS supplementation, but this reduction is only significant in hosts fed a low-fat diet .

Action Environment

The action of FOS is influenced by the gut environment. The composition of the gut microbiota, which can be affected by diet, age, and health status, can impact the fermentation of FOS and, consequently, its effects on host metabolism . Furthermore, the stability of FOS may be affected by factors such as pH and temperature .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHDBCCSNMFRIG-XZASVILLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-21-4 | |

| Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.